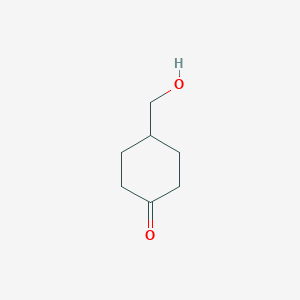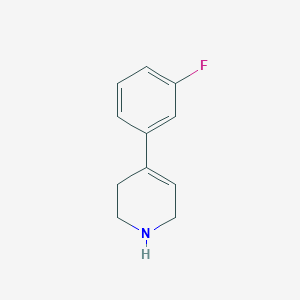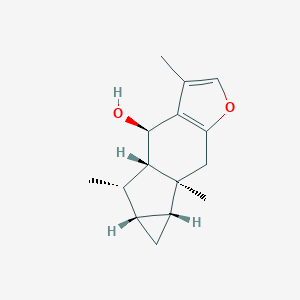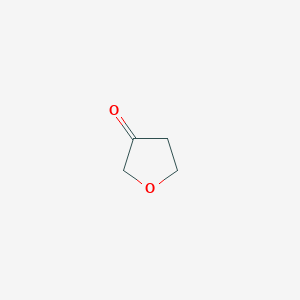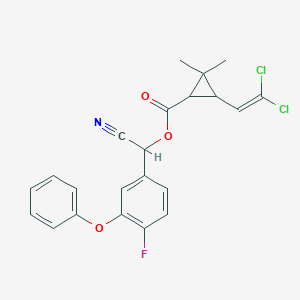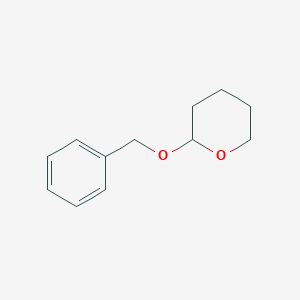
2-Benzyloxytetrahydropyran
Descripción general
Descripción
2-Benzyloxytetrahydro-2H-pyran, also known as Benzyl (tetrahydro-2H-pyran)-2-yl ether or 2-phenylmethoxyoxane, is a chemical compound .
Chemical Reactions Analysis
The search results did not provide specific information about the chemical reactions involving 2-Benzyloxytetrahydropyran .Physical And Chemical Properties Analysis
2-Benzyloxytetrahydropyran has a molecular weight of 192.25 . It has a boiling point of 65 °C at 0.1 mm Hg . The density of this compound is 1.048 g/mL at 25 °C . The refractive index is 1.5138 .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Benzyloxytetrahydropyran is a valuable intermediate in organic synthesis. It is used in the synthesis of 2H-pyrans, which are structural motifs present in many natural products and serve as key intermediates in constructing complex structures . The compound’s stability and reactivity make it suitable for various synthetic transformations, contributing to the development of new pharmaceuticals and materials.
Antibacterial Applications
In the field of nanomaterials, 2-Benzyloxytetrahydropyran derivatives could be explored for their antibacterial properties. Nanomaterials have emerged as a new class of antimicrobial agents, and modifications of 2-Benzyloxytetrahydropyran at the nanoscale could potentially enhance its utility in combating drug-resistant bacteria .
Biomedical Imaging
Metalloporphyrins are used in diagnostic magnetic resonance imaging (MRI) and photodynamic therapy (PDT) of cancer. 2-Benzyloxytetrahydropyran could play a role in the synthesis of porphyrin-based compounds, aiding in the advancement of biomedical imaging techniques .
Drug Delivery Systems
Polymer blends in drug delivery systems are crucial for controlling drug release and improving stability. As an organic compound, 2-Benzyloxytetrahydropyran might be utilized to modify the properties of polymers, enhancing the efficacy of drug delivery systems .
Material Science
In material science, 2-Benzyloxytetrahydropyran can be a precursor for the synthesis of various materials. Its chemical properties, such as boiling point and density, make it suitable for creating specialized materials with desired characteristics .
Environmental Science
The study of environmental sustainability involves identifying and synthesizing novel compounds that are less harmful to the environment. 2-Benzyloxytetrahydropyran could be investigated for its environmental impact and potential use in green chemistry applications .
Biochemistry
In biochemistry, psychrophilic enzymes are used for their high efficiency at low temperatures. 2-Benzyloxytetrahydropyran may be involved in the synthesis or modification of these enzymes, contributing to research in cold adaptation and enzyme efficiency .
Mecanismo De Acción
Safety and Hazards
When handling 2-Benzyloxytetrahydropyran, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylmethoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7,12H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBGIIPEHWOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340115 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxytetrahydropyran | |
CAS RN |
1927-62-4 | |
| Record name | 2-Benzyloxytetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-benzyloxytetrahydropyran derivatives influence their reactivity in biocatalytic hydroxylations?
A: Research suggests that the position of the benzyloxy group on the tetrahydropyran or tetrahydrofuran ring influences the regioselectivity of microbial hydroxylation by Rhodococcus rhodochrous []. For instance, 2-benzyloxytetrahydropyrans are primarily hydroxylated at the 5-position, while 2-benzyloxytetrahydrofurans undergo hydroxylation mainly at the 4-position []. This difference in reactivity likely arises from the distinct binding orientations adopted by each substrate within the enzyme's active site.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




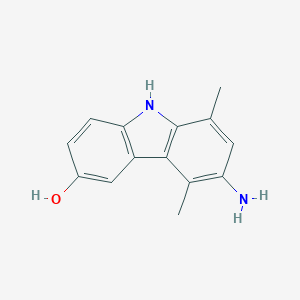
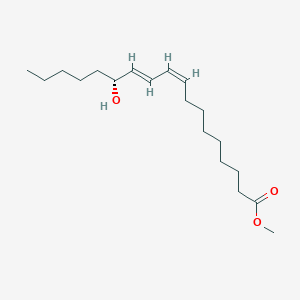

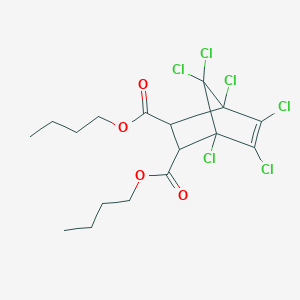
![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
